molecular formula C9H11N3OS B8660338 N-(4-cyano-3-methyl-1,2-thiazol-5-yl)butanamide CAS No. 162702-06-9

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)butanamide

Cat. No.: B8660338
CAS No.: 162702-06-9
M. Wt: 209.27 g/mol
InChI Key: AYPMWVMOQSFAIE-UHFFFAOYSA-N
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Description

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)butanamide is a useful research compound. Its molecular formula is C9H11N3OS and its molecular weight is 209.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

162702-06-9

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)butanamide

InChI

InChI=1S/C9H11N3OS/c1-3-4-8(13)11-9-7(5-10)6(2)12-14-9/h3-4H2,1-2H3,(H,11,13)

InChI Key

AYPMWVMOQSFAIE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C(=NS1)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-amino-3-methylisothiazole-4-carbonitrile (method 4) (5.31 g, 38.2 mmol) in DCM (200 mL) at 0° C., NEt3 (5 g, 50 mmol) was added followed by the dropwise addition of a solution of the butyryl chloride (4.88 g, 45.8 mmol) in DCM (50 mL). After the completion of the addition the reaction mixture was allowed to warm to r.t. and stirred overnight. The reaction mixture was washed with water (100 mL), 1N HCl (100 mL), brine (200 mL) and dried over Na2SO4. Concentration of the DCM layer provided the crude product which was triturated from DCM/hexanes ( 1/10) and filtered off to isolate the pure N-(4-cyano-3-methyl-isothiazol-5-yl)-butyramide (7.57 g, 95%) as an orange solid.
Quantity
5.31 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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